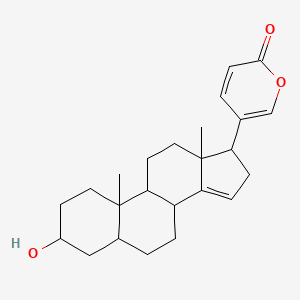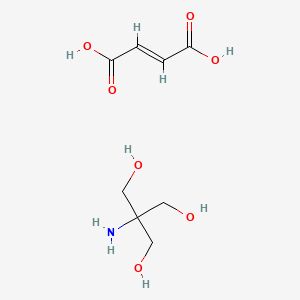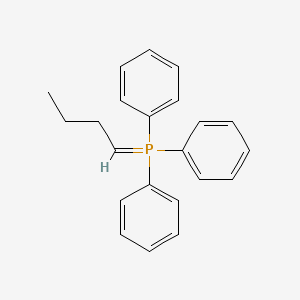
2-Pentenoic acid butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pentenoic acid butyl ester, also known as butyl 2-pentenoate, is an organic compound with the molecular formula C₉H₁₆O₂. It is an ester derived from 2-pentenoic acid and butanol. Esters like this compound are known for their pleasant aromas and are often used in the flavor and fragrance industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Pentenoic acid butyl ester can be synthesized through the esterification of 2-pentenoic acid with butanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The general reaction is as follows:
2-Pentenoic acid+ButanolH2SO42-Pentenoic acid butyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process .
Análisis De Reacciones Químicas
Types of Reactions
2-Pentenoic acid butyl ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to 2-pentenoic acid and butanol.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 2-Pentenoic acid and butanol.
Reduction: Butyl pentanol.
Oxidation: Various oxidized products depending on the conditions.
Aplicaciones Científicas De Investigación
2-Pentenoic acid butyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 2-pentenoic acid butyl ester involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release 2-pentenoic acid and butanol, which can then participate in further biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-pentenoate: Similar ester with ethyl group instead of butyl.
Butyl 3-pentenoate: Isomer with the double bond in a different position.
Butyl 4-pentenoate: Another isomer with the double bond further along the carbon chain.
Uniqueness
2-Pentenoic acid butyl ester is unique due to its specific structure, which imparts distinct chemical and physical properties. Its position of the double bond and the length of the butyl chain influence its reactivity and applications compared to other similar esters .
Propiedades
Número CAS |
79947-84-5 |
|---|---|
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
butyl (E)-pent-2-enoate |
InChI |
InChI=1S/C9H16O2/c1-3-5-7-9(10)11-8-6-4-2/h5,7H,3-4,6,8H2,1-2H3/b7-5+ |
Clave InChI |
URYUTJWQTWWCCN-FNORWQNLSA-N |
SMILES isomérico |
CCCCOC(=O)/C=C/CC |
SMILES canónico |
CCCCOC(=O)C=CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Lithium, [2-(trimethylsilyl)ethenyl]-](/img/structure/B14158504.png)


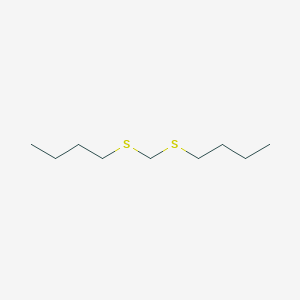

![2-[(6-bromo-2-methylquinolin-4-yl)sulfanyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B14158534.png)
![13-(3-Ethoxypropyl)-17-[(4-methoxyphenyl)methyl]-14-methyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14158548.png)

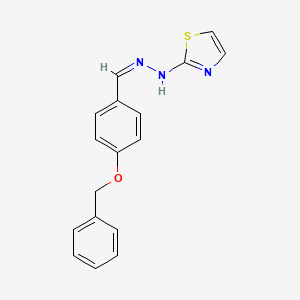
![N~1~-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B14158560.png)
